molecular formula C24H29N7O5S B2505593 Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 872995-47-6

Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2505593
M. Wt: 527.6
InChI Key: RQQMWSGVASGJFO-UHFFFAOYSA-N
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Description

The compound , Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate, is a complex molecule that appears to be related to the family of 1,2,4-triazole derivatives. These derivatives are known for their potential in various biological applications, including antimicrobial activities. The compound features a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic structure, and is substituted with a piperazine moiety, an amide group linked to a methoxybenzene, and a thioacetyl group. This suggests that the compound could have interesting biological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives has been described in the literature. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines . Additionally, a Schiff base was formed using 4-methoxybenzaldehyde, and Mannich base derivatives were obtained using morpholine or methyl piperazine as amine components . Although the exact synthesis of Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is not detailed, it is likely that similar synthetic strategies involving amine reactions, Schiff base formation, and Mannich reactions could be employed.

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit a high degree of complexity due to the presence of multiple heterocyclic rings and functional groups. The triazolo[4,3-b]pyridazine core is a bicyclic structure containing nitrogen atoms, which could be involved in hydrogen bonding and other intermolecular interactions. The piperazine ring is a flexible, saturated heterocycle that can adopt different conformations and potentially participate in biological interactions. The methoxybenzamide moiety could contribute to the compound's hydrophobic character and influence its binding to biological targets.

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by its functional groups. The piperazine moiety, for example, has been associated with the formation of reactive intermediates such as glyoxal, which can lead to genotoxicity . This suggests that the compound could undergo metabolic bioactivation, potentially affecting its safety profile. The thioacetyl group could be involved in nucleophilic substitution reactions, and the amide linkage might be hydrolyzed under certain conditions, affecting the compound's stability and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would likely result in a compound with significant lipophilicity, which could impact its solubility and distribution in biological systems. The compound's melting point, boiling point, and solubility in various solvents would be key parameters to consider in its formulation and application. Additionally, the stability of the compound under physiological conditions would be an important factor in its development as a therapeutic agent.

Scientific Research Applications

Antimicrobial Activities

Research on derivatives related to Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate reveals their potential antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives, which share a structural framework with the compound , has been explored for antimicrobial applications. These compounds have demonstrated good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Chemical Transformations

The compound and its structural analogs are subjects of extensive research in synthetic chemistry, focusing on the synthesis of heterocyclic compounds. These efforts aim to explore the chemical transformations they undergo and to expand the repertoire of synthetic methods available for constructing complex molecules. This research contributes significantly to the field of medicinal chemistry, providing insights into the synthesis of compounds with potential biological activities (Mohamed, 2021).

Anticancer and Antitumor Activities

Exploration into the anticancer and antitumor potentials of derivatives related to Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a significant area of research. These studies aim to identify compounds that can effectively inhibit the growth of cancerous cells, offering new avenues for the development of anticancer therapies.

Neurological Research Applications

Some derivatives of the compound have been investigated for their potential application in neurological research, particularly in studying serotonin receptors. These studies are crucial for understanding the role of serotonin in various neurological processes and disorders, potentially leading to the development of new treatments for conditions such as depression and anxiety (Plenevaux et al., 2000).

properties

IUPAC Name

ethyl 4-[2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O5S/c1-3-36-24(34)30-14-12-29(13-15-30)22(32)16-37-21-9-8-19-26-27-20(31(19)28-21)10-11-25-23(33)17-4-6-18(35-2)7-5-17/h4-9H,3,10-16H2,1-2H3,(H,25,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQMWSGVASGJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

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